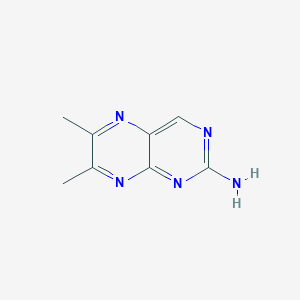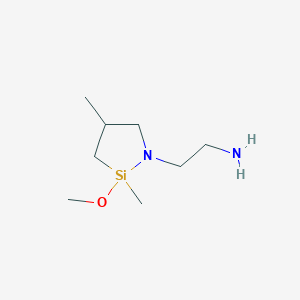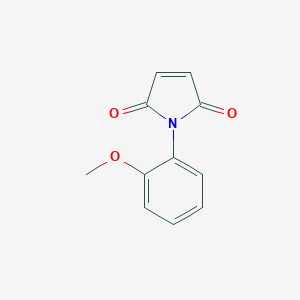
Broquinaldol
Übersicht
Beschreibung
. Es ist für seine Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt, aufgrund seiner einzigartigen chemischen Eigenschaften.
Vorbereitungsmethoden
Broquinaldol kann durch verschiedene Routen synthetisiert werden. Ein übliches Verfahren beinhaltet die Bromierung von 2-Methylchinolin-8-ol. Die Reaktion verwendet typischerweise Brom als Bromierungsmittel unter kontrollierten Bedingungen, um eine selektive Bromierung an den Positionen 5 und 7 sicherzustellen . Industrielle Produktionsverfahren können ähnliche synthetische Routen beinhalten, werden aber für die Großproduktion optimiert und gewährleisten eine hohe Ausbeute und Reinheit.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in verschiedene Hydroxychinolinderivate umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Bromatome durch andere funktionelle Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
Broquinaldol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into different hydroxyquinoline derivatives.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Broquinaldol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Es laufen Forschungen, um seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Infektionen, zu untersuchen.
Industrie: Es wird bei der Entwicklung verschiedener chemischer Produkte und Materialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet seine Interaktion mit molekularen Zielstrukturen in biologischen Systemen. Es wird vermutet, dass es durch Chelatisierung von Metallionen wirkt, die essentielle Kofaktoren für viele Enzyme sind. Diese Chelatisierung stört die normale Funktion dieser Enzyme, was zu antimikrobiellen Wirkungen führt .
Wirkmechanismus
The mechanism by which broquinaldol exerts its effects involves its interaction with molecular targets in biological systems. It is believed to act by chelating metal ions, which are essential cofactors for many enzymes. This chelation disrupts the normal function of these enzymes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Broquinaldol kann mit anderen ähnlichen Verbindungen wie Chlorquinaldol und Dichlorhydroxychinolin verglichen werden. Während all diese Verbindungen eine Chinolinkernstruktur gemeinsam haben, ist this compound aufgrund des Vorhandenseins von Bromatomen an den Positionen 5 und 7 einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen . Diese Einzigartigkeit macht this compound besonders interessant für bestimmte Anwendungen, bei denen andere Chinolinderivate möglicherweise nicht so effektiv sind.
Eigenschaften
IUPAC Name |
5,7-dibromo-2-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACJQWJZKPAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046235 | |
| Record name | Broquinaldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-52-7 | |
| Record name | Broquinaldol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broquinaldol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broquinaldol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Broquinaldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Broquinaldol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROQUINALDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519JDS089K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar geometry observed in the crystal structure of 5,7-dibromo-2-methylquinolin-8-ol?
A1: While the provided abstract [] mentions the planar geometry of 5,7-dibromo-2-methylquinolin-8-ol, it does not elaborate on its significance. Planar structures in organic molecules can influence their ability to interact with biological targets, such as enzymes or receptors. Further research would be needed to determine if the planarity of this molecule plays a role in its reported biological activities.
Q2: What types of intermolecular interactions are observed in the crystal structure of 5,7-dibromo-2-methylquinolin-8-ol?
A2: The crystal structure of 5,7-dibromo-2-methylquinolin-8-ol reveals the presence of O—H⋯N and C—H⋯O hydrogen bonding, as well as Br⋯Br contacts []. These interactions contribute to the molecule's packing arrangement within the crystal lattice and can influence its physical properties, such as melting point and solubility.
Q3: What is the role of 5,7-dibromo-2-methylquinolin-8-ol in the lanthanide(III) complexes described in the second abstract?
A3: The second abstract [] highlights the synthesis and anticancer activity of lanthanide(III) complexes containing 5,7-dihalogenated-8-quinolinol derivatives, including 5,7-dibromo-2-methylquinolin-8-ol, and 2,2’-bipyridine derivatives. This suggests that 5,7-dibromo-2-methylquinolin-8-ol likely acts as a ligand, coordinating to the lanthanide(III) ion. The presence of halogen atoms like bromine can further influence the complex's properties and biological activity. Further investigation would be needed to elucidate the specific role of 5,7-dibromo-2-methylquinolin-8-ol in the anticancer activity of these complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea](/img/structure/B98609.png)
